![molecular formula C10H10Cl2O2 B1608200 3,5-Bis-chloromethyl-4-methyl-benzoic acid CAS No. 37908-90-0](/img/structure/B1608200.png)
3,5-Bis-chloromethyl-4-methyl-benzoic acid
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Overview
Description
3,5-Bis-chloromethyl-4-methyl-benzoic acid is a chemical compound with the CAS Number: 37908-90-0 . It has a molecular weight of 233.09 .
Synthesis Analysis
A synthetic method for a similar compound, 3-chloro methyl benzoic acid, involves using zinc chloride, ferric chloride, and other Lewis acid catalysts. The synthesis is from benzoyl chloride and paraformaldehyde in a solvent in one step . This method is simple, easy to control, highly safe, and high in finished product yield .Scientific Research Applications
Organic Synthesis Intermediates
3,5-Bis-chloromethyl-4-methyl-benzoic acid: is a valuable intermediate in organic synthesis. Its chloromethyl groups are highly reactive, allowing for various substitutions and additions. This compound can be used to synthesize a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers .
Pharmaceutical Research
In pharmaceutical research, this compound’s reactivity makes it a precursor for the synthesis of various drug molecules. It can be transformed into esters, amides, and other derivatives that serve as key intermediates in the development of new medications .
Material Science
The benzoic acid moiety of 3,5-Bis-chloromethyl-4-methyl-benzoic acid can be utilized in the creation of new materials. For instance, it can be incorporated into polymers to alter their properties, such as increasing thermal stability or modifying electrical conductivity .
Catalysis
This compound can also play a role in catalysis. The chloromethyl groups can be used to anchor catalytic moieties onto a solid support, creating heterogeneous catalysts that are easier to separate from reaction mixtures and can be reused .
Sensing and Detection
The chemical structure of 3,5-Bis-chloromethyl-4-methyl-benzoic acid allows it to be used in the development of chemical sensors. These sensors can detect specific substances or changes in the environment, which is crucial in fields like environmental monitoring and diagnostics .
Photocatalysis
Due to its potential opto-electronic properties, this compound may be investigated for its use in photocatalysis. Photocatalysts can harness light energy to drive chemical reactions, which is an area of great interest for sustainable chemistry and energy production .
Safety And Hazards
properties
IUPAC Name |
3,5-bis(chloromethyl)-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-8(4-11)2-7(10(13)14)3-9(6)5-12/h2-3H,4-5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSSWUSQLDYRTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1CCl)C(=O)O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368623 |
Source
|
Record name | 3,5-bis(chloromethyl)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis-chloromethyl-4-methyl-benzoic acid | |
CAS RN |
37908-90-0 |
Source
|
Record name | 3,5-bis(chloromethyl)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(chloromethyl)-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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